molecular formula C7H7ClO3 B3029886 2-Chloro-4-methoxybenzene-1,3-diol CAS No. 81742-06-5

2-Chloro-4-methoxybenzene-1,3-diol

Cat. No.: B3029886
CAS No.: 81742-06-5
M. Wt: 174.58 g/mol
InChI Key: FLLKEIPUAOSBCF-UHFFFAOYSA-N
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Description

Safety and Hazards

The safety data sheet for 2-Chloro-4-methoxybenzene-1,3-diol suggests that it should be used for R&D purposes only and not for medicinal, household, or other uses . In case of accidental release, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-methoxybenzene-1,3-diol can be synthesized through the reaction of resorcinol with chloroacetyl chloride in the presence of a base catalyst. The resulting product is then hydrolyzed to obtain the desired compound. The synthesis process has been extensively studied and optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure consistent quality and yield. The compound is typically produced in batch reactors, followed by purification processes such as recrystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methoxybenzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-methoxybenzene-1,3-diol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of chlorine and methoxy groups makes it particularly useful in various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-chloro-4-methoxybenzene-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO3/c1-11-5-3-2-4(9)6(8)7(5)10/h2-3,9-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLKEIPUAOSBCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)O)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50535094
Record name 2-Chloro-4-methoxybenzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50535094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81742-06-5
Record name 2-Chloro-4-methoxybenzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50535094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a reaction flask was introduced 2 g of 2-chloro-3-hydroxy-4-methoxybenzaldehyde in 50 ml methylene dichloride with an excess of m-chloroperbenzoic acid and the reaction refluxed for 2.5 hrs. After removal of the solvent, the solid residue was dissolved in 10 ml methanol and stirred with approximately 10 weight percent aqueous sodium hydroxide (10 ml) for 1 hr. After acidification to pH 1 with dilute HCl, the solution was filtered and the precipitate washed with 10 ml of cold water. The combined filtrate and wash was extracted with ether, the ether washed with 5% NaHCO3 (2×10 ml) and saturated NaCl solution (1×10 ml) and then evaporated to leave a solid which was crystallized from ethyl acetate-hexane mixture to provide the product as white silky needles (1.35 g). mp 69°-70°.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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